4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to form 4-chloropyridine, which is then further reacted with N,N-dimethylamine to produce the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction:
Scientific Research Applications
4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
4-chloro-N-methylpyridine-2-carboxamide: This compound has a similar structure but lacks one of the methyl groups on the nitrogen atom.
4-chloro-2,3-dimethylpyridine N-oxide: This compound has an additional oxygen atom in the pyridine ring, which alters its chemical properties.
2-chloropyridine: This is a simpler chlorinated pyridine derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and dimethylamine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N,N-dimethylpyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPVSIXVUNUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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